molecular formula C27H18N3O4P B1615522 Triquinolin-8-yl phosphate CAS No. 52429-99-9

Triquinolin-8-yl phosphate

Cat. No.: B1615522
CAS No.: 52429-99-9
M. Wt: 479.4 g/mol
InChI Key: RFZXFOYQOFYOKR-UHFFFAOYSA-N
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Description

It is a derivative of quinoline, a heterocyclic aromatic compound, and is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triquinolin-8-yl phosphate typically involves the phosphorylation of quinoline derivatives. One common method is the reaction of quinoline with phosphorus oxychloride in the presence of a base, such as pyridine, to form the corresponding phosphate ester. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Triquinolin-8-yl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the cleavage of the phosphate ester bond in the presence of water or aqueous acids, leading to the formation of quinoline and phosphoric acid.

    Oxidation: Oxidative reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of quinoline N-oxide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace the phosphate group.

Major Products: The major products formed from these reactions include quinoline derivatives, phosphoric acid, and various substituted quinoline compounds .

Scientific Research Applications

Triquinolin-8-yl phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, this compound is being investigated for its anticancer, antimicrobial, and antiviral activities

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of triquinolin-8-yl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the phosphate group.

    8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, known for its antimicrobial properties.

    Quinine: An alkaloid with antimalarial activity, structurally related to quinoline.

Uniqueness: Triquinolin-8-yl phosphate is unique due to the presence of the phosphate group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to participate in phosphorylation reactions, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

triquinolin-8-yl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N3O4P/c31-35(32-22-13-1-7-19-10-4-16-28-25(19)22,33-23-14-2-8-20-11-5-17-29-26(20)23)34-24-15-3-9-21-12-6-18-30-27(21)24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZXFOYQOFYOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OP(=O)(OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966851
Record name Triquinolin-8-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52429-99-9
Record name 8-Quinolinol, phosphate (3:1) (ester)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52429-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triquinolin-8-yl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052429999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triquinolin-8-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triquinolin-8-yl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.626
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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